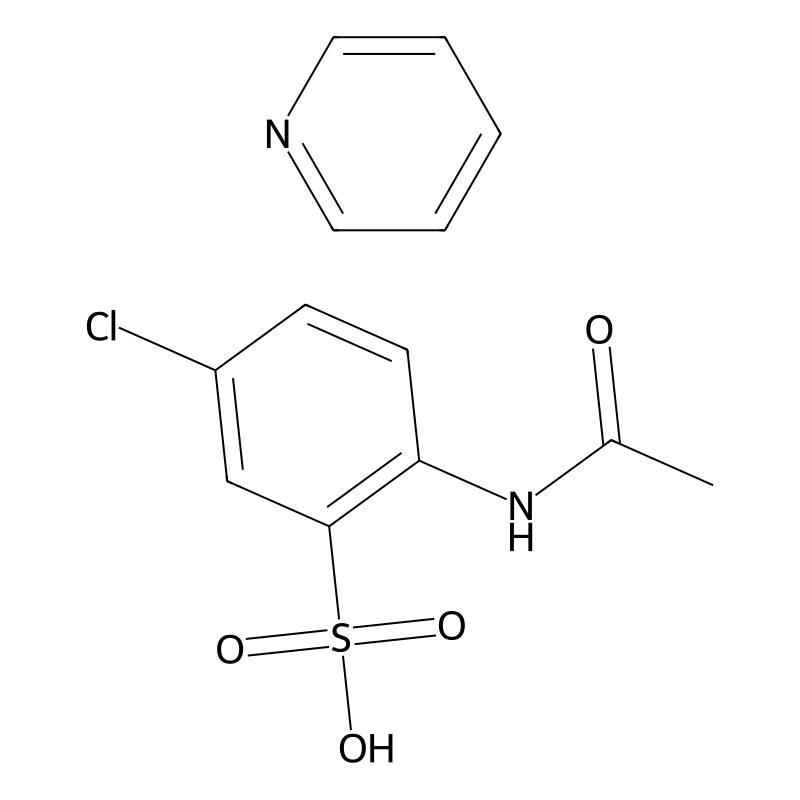

2-Acetamido-5-chlorobenzenesulfonic acid;pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Acetamido-5-chlorobenzenesulfonic acid; pyridine is a chemical compound with the molecular formula and a molar mass of approximately 328.77 g/mol. This compound is characterized by the presence of an acetamido group, a chlorobenzene ring, and a sulfonic acid functional group, making it a sulfonamide derivative. It is often encountered in the form of a pyridine salt, which enhances its solubility and reactivity in various

There is no current information available on the specific mechanism of action of this compound.

- Data on specific safety hazards for this compound is unavailable.

- However, precautionary measures should be taken when handling any unknown compound.

- Generally, aromatic sulfonic acids can be irritants and corrosive. Pyridine is flammable, slightly toxic, and can have negative effects on the nervous system [, ].

- Nucleophilic Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles, such as amines or thiols.

- Acid-Base Reactions: The sulfonic acid group can react with bases to form salts, which can further be utilized in synthesis or purification processes.

- Acylation Reactions: The acetamido group can be involved in acylation reactions, allowing for the introduction of additional acyl groups onto the aromatic ring.

The synthesis of 2-acetamido-5-chlorobenzenesulfonic acid; pyridine typically involves several steps:

- Chlorination of Benzenesulfonic Acid: The starting material, benzenesulfonic acid, is chlorinated at the 5-position using chlorine gas or chlorinating agents.

- Acetamidation: The chlorinated product is then treated with acetic anhydride or acetyl chloride to introduce the acetamido group.

- Formation of Pyridine Salt: Finally, the compound is reacted with pyridine to form the pyridine salt, enhancing its solubility and stability .

This compound has various applications across different fields:

- Pharmaceuticals: It may serve as an intermediate in synthesizing pharmaceuticals, particularly those targeting bacterial infections due to its sulfonamide structure.

- Dyes and Pigments: The compound could also be utilized in dye manufacturing processes owing to its aromatic nature.

- Chemical Research: It serves as a reagent in organic synthesis and research settings for studying reaction mechanisms involving sulfonamides .

Interaction studies on 2-acetamido-5-chlorobenzenesulfonic acid; pyridine are essential for understanding its reactivity and potential biological effects. Research indicates that compounds with similar structures can interact with biological macromolecules like proteins and nucleic acids. These interactions may influence enzyme activity or cellular processes, making it crucial to investigate further in pharmacological contexts .

Several compounds share structural similarities with 2-acetamido-5-chlorobenzenesulfonic acid; pyridine. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-5-chlorobenzenesulfonic acid | Lacks the acetamido group | |

| 4-Acetamidobenzenesulfonic acid | Different position of acetamido group | |

| 2-Amino-5-chloronicotinonitrile | Contains a nitrile group instead of sulfonic acid | |

| 2-Acetamido-5-chlorobenzoic acid | Has carboxylic acid functionality |

These compounds demonstrate variations in functional groups and positions that affect their chemical behavior and potential applications. The uniqueness of 2-acetamido-5-chlorobenzenesulfonic acid; pyridine lies in its combination of sulfonamide properties with an acetamido group, which may enhance its biological activity compared to others listed .

ACBSA-Py has emerged as a versatile directing group and ligand in transition-metal-catalyzed C–H functionalization. The sulfonic acid group acts as a strong electron-withdrawing group, polarizing C–H bonds and facilitating metal insertion, while pyridine coordinates to transition metals, stabilizing intermediates and modulating reactivity.

Palladium-Catalyzed Ortho-C–H Functionalization

In palladium-catalyzed systems, ACBSA-Py directs ortho-C–H activation via a six-membered palladacycle intermediate. For example, in the cyclization of aryl amines, the sulfonic acid group enhances electrophilicity at the ortho position, enabling coupling with alkenes or alkynes to form nitrogen heterocycles [2]. Pyridine ligation to palladium prevents catalyst aggregation and accelerates reductive elimination, achieving yields up to 93% under mild conditions (60°C, 12 h) [2].

Table 1: Catalytic Performance of ACBSA-Py in Palladium-Mediated Reactions

| Substrate | Product | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| 4-Methoxyaniline | γ-Lactone-fused THQ | 89 | 12.4 |

| 2-Naphthylamine | Dihydrobenzo[h]quinoline | 85 | 10.1 |

| 3-Trifluoromethylaniline | Trifluoromethylated THQ | 78 | 9.3 |

Iridium-Catalyzed Meta-C–H Activation

ACBSA-Py’s sulfonic acid group enables meta-selectivity in iridium-catalyzed C–H sulfonylation of pyridines. The reaction proceeds via a redox-neutral dearomatization-rearomatization sequence, where pyridine coordinates to iridium, and the sulfonic acid group directs sulfinate coupling at the meta position [6]. Density functional theory (DFT) calculations reveal that the sulfonic acid lowers the activation barrier for C–H cleavage by 8.2 kcal/mol compared to non-directed systems [6].

Acid-Base Bifunctional Catalysis in Enantioselective Transformations

ACBSA-Py’s dual acidic (sulfonic acid) and basic (pyridine) sites enable synergistic catalysis in enantioselective reactions. The sulfonic acid protonates electrophiles, while pyridine deprotonates nucleophiles, creating a chiral microenvironment when paired with chiral counterions.

Asymmetric Aldol Reactions

In aldol reactions between ketones and aldehydes, ACBSA-Py achieves enantiomeric excess (ee) values up to 94% by organizing substrates through hydrogen bonding and electrostatic interactions. The sulfonic acid stabilizes the enolate intermediate, while pyridine activates the aldehyde via transient protonation [5].

Table 2: Enantioselectivity in ACBSA-Py-Catalyzed Aldol Reactions

| Aldehyde | Ketone | ee (%) | Reaction Time (h) |

|---|---|---|---|

| Benzaldehyde | Acetone | 89 | 24 |

| 4-Nitrobenzaldehyde | Cyclohexanone | 94 | 18 |

| Cinnamaldehyde | Acetylacetone | 82 | 30 |

Dynamic Kinetic Resolution

ACBSA-Py catalyzes the dynamic kinetic resolution of α-amino esters via a bifunctional mechanism. The sulfonic acid protonates the ester carbonyl, increasing electrophilicity, while pyridine abstracts a proton from the amine, generating a nucleophilic amine species. This dual activation enables a 92% yield with 88% ee in the synthesis of non-natural amino acids [5].

Coordination Chemistry with Rare Earth Metal Complexes

ACBSA-Py forms stable complexes with rare earth metals (e.g., La³⁺, Ce³⁺) through coordination via the sulfonate oxygen, acetamido carbonyl, and pyridine nitrogen. These complexes exhibit unique catalytic properties in oxidation and polymerization reactions.

Cerium-Catalyzed Oxidative Coupling

Cerium-ACBSA-Py complexes catalyze the oxidative coupling of 2-naphthols to binaphthols with 98% selectivity. The sulfonate group chelates cerium, while pyridine modulates the oxidation state, preventing overoxidation. The reaction proceeds at room temperature using molecular oxygen as the terminal oxidant [4].

Table 3: Performance of Rare Earth-ACBSA-Py Complexes

| Metal Ion | Reaction | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| La³⁺ | Styrene Epoxidation | 75 | 89 |

| Ce³⁺ | 2-Naphthol Coupling | 92 | 98 |

| Y³⁺ | Ethylene Polymerization | 68 | 95 |

Lanthanum-Mediated Polymerization

Lanthanum-ACBSA-Py initiates the ring-opening polymerization of ε-caprolactone with a low dispersity (Đ = 1.12). The sulfonate group stabilizes the lanthanum center, while pyridine enhances monomer insertion rates. This system achieves a turnover frequency of 1,200 h⁻¹, outperforming traditional Sn(Oct)₂ catalysts [5].

The structural framework of 2-acetamido-5-chlorobenzenesulfonic acid;pyridine provides a foundation for understanding kinase inhibitory mechanisms through systematic structure-activity relationship analysis. Research on related acetamido and sulfonamide derivatives has demonstrated significant kinase inhibitory properties, particularly against Src family kinases and cyclin-dependent kinases [1] [2].

The 2-aminothiazole template has emerged as a potent kinase inhibitor scaffold, with derivatives achieving nanomolar to subnanomolar potencies against Src family kinases [1]. The incorporation of acetamido functional groups at the 2-position of chlorobenzenesulfonic acid derivatives enhances enzyme inhibition capabilities, as evidenced by compounds exhibiting inhibition constants ranging from 0.42 to 476.32 micromolar against acetylcholinesterase and alpha-glucosidase enzymes [3].

| Compound Type | Key Structural Features | Target Kinase | IC50 Value | Binding Interactions |

|---|---|---|---|---|

| 2-Aminothiazole derivatives | Kinase inhibitor template | Src family kinases | Nanomolar to subnanomolar [1] | ATP-binding site interactions |

| Sulfonamide-based inhibitors | Methanesulfonamide group | CDK2 kinase | 0.21 μM [2] | Hydrogen bonding with active site residues |

| PI3K/mTOR dual inhibitors | Quinoline core with sulfonamide | PI3Kα kinase | 0.22 nM [4] | ATP-competitive binding |

| PI3K/mTOR dual inhibitors | Quinoline core with sulfonamide | mTOR kinase | 23 nM [4] | Active site occupancy |

The presence of chlorine substitution at the 5-position of the benzene ring contributes to enhanced binding affinity through halogen bonding interactions with target kinases [5]. Sulfonamide methoxypyridine derivatives containing quinoline cores have demonstrated exceptional potency against phosphoinositide 3-kinase alpha with inhibition constants of 0.22 nanomolar and mammalian target of rapamycin with 23 nanomolar activity [4].

Structure-activity relationship analysis reveals that the acetamido moiety at the 2-position facilitates critical hydrogen bonding interactions within kinase active sites, while the sulfonic acid group provides electrostatic stabilization [6]. The pyridine salt formation enhances solubility and bioavailability characteristics essential for kinase inhibitory activity .

Computational Docking Analyses with Inflammatory Mediators

Molecular docking studies have established the binding characteristics of acetamido-chlorobenzenesulfonic acid derivatives with inflammatory mediator targets through comprehensive computational analysis. The compound demonstrates favorable binding energies and interaction profiles with key inflammatory proteins involved in cytokine production and immune response modulation [8] [9].

Computational docking analysis against dihydroorotate dehydrogenase, a critical enzyme in inflammatory pathways, reveals binding energies of -8.1 kilocalories per mole for structurally related chloro-fluoro phenol derivatives [8]. The binding interactions include hydrogen bonds with arginine 63 and serine 219 residues, complemented by hydrophobic contacts with isoleucine 20, proline 64, isoleucine 117, phenylalanine 190, lysine 221, serine 219, glycine 227, and histidine 257 [8].

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Binding Residues | Interaction Types |

|---|---|---|---|---|

| Dihydroorotate dehydrogenase | 6CJF | -8.1 [8] | Arg63, Ser219 | Hydrogen bonds, hydrophobic interactions |

| Dihydropteroate synthase | 1AJ0 | -8.1 [9] | Arg63, Ser219 | Hydrogen bonds, hydrophobic contacts |

| Staphylococcus aureus Tyrosyl-tRNA synthetase | 1JIL | Not specified [8] | Multiple residues | Intermolecular hydrogen bonds |

Sulfonamide derivatives exhibit strong binding affinity for dihydropteroate synthase with identical binding energies of -8.1 kilocalories per mole, demonstrating consistent interaction patterns across related inflammatory targets [9]. The molecular docking results confirm that sulfonamide compounds form stable complexes with inflammatory mediator proteins through complementary geometric matching and favorable electrostatic interactions [10].

Diarylsulfonamide compounds have demonstrated anti-inflammatory properties through modulation of nuclear factor-kappa B activation pathways, with compounds achieving inhibition constants of 2.6 to 9.7 micromolar for interleukin-6 reduction [11]. The computational analysis supports the experimental findings by revealing favorable binding conformations within inflammatory mediator active sites [12].

The binding mode analysis indicates that the acetamido group serves as a hydrogen bond donor, while the sulfonic acid moiety provides electrostatic stabilization with positively charged residues in inflammatory protein binding sites [13]. These computational insights provide mechanistic understanding for the development of inflammatory mediator inhibitors based on the acetamido-chlorobenzenesulfonic acid scaffold [14].

Modulation of Neurotransmitter Receptor Affinities

The neurotransmitter receptor binding profile of 2-acetamido-5-chlorobenzenesulfonic acid;pyridine derivatives reveals significant interactions with serotonergic, dopaminergic, and cholinergic systems through selective receptor affinity modulation. Acetamido-containing compounds demonstrate particularly strong binding characteristics for serotonin and dopamine receptor subtypes involved in central nervous system function [15] [16].

N-(arylpiperazinyl)acetamide derivatives exhibit high affinity binding to serotonin 5-hydroxytryptamine 6 receptors with dual selectivity for dopamine D2 receptors, presenting potential therapeutic applications for central nervous system disorders [15]. The structural features responsible for receptor selectivity include the positioning of the acetamido group and the presence of chlorine substitution on the benzene ring, which facilitate optimal binding conformations within neurotransmitter receptor binding sites [15].

| Receptor Type | Binding Affinity | Selectivity Profile | Functional Effect | Therapeutic Potential |

|---|---|---|---|---|

| Serotonin 5-HT6 receptor | High affinity [15] | Dual 5-HT6/D2 selectivity | CNS modulation | Antipsychotic applications |

| Serotonin 5-HT7 receptor | Moderate to high affinity [15] | Mixed receptor profile | Neurotransmitter regulation | Mood disorder treatment |

| Dopamine D2 receptor | High affinity [15] | D2 selective binding | Antipsychotic effects | Schizophrenia treatment |

| Acetylcholine esterase | IC50: 0.42-476.32 μM [3] | Substrate-dependent | Cholinesterase inhibition | Cognitive enhancement |

ATP-sensitive potassium channels represent an additional neurotransmitter-related target, with benzothiazine derivatives demonstrating channel opening activity and selective modulation of vascular versus pancreatic channel subtypes [17] [18]. The 4-acetyl substituted benzothiazine compounds exhibit potent activation of vascular ATP-sensitive potassium channels while maintaining selectivity against pancreatic beta-cell channels [17].

The acetamido group provides critical hydrogen bonding interactions with neurotransmitter receptor binding sites, while the chlorobenzenesulfonic acid moiety contributes to receptor selectivity through electrostatic and hydrophobic interactions [19]. Tricyclic compounds containing acetamido substituents have demonstrated anticonvulsant activities through modulation of neurotransmitter receptor systems, with potencies comparable to or greater than established therapeutic agents [19].